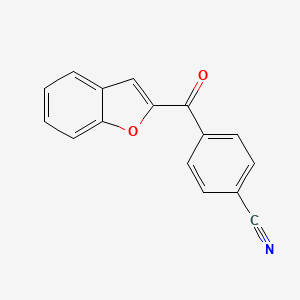

4-(1-Benzofuran-2-carbonyl)benzonitrile

Description

Overview of Benzofuran (B130515) and Benzonitrile (B105546) Derivatives in Organic Synthesis and Functional Materials

Benzofuran derivatives are a prominent class of heterocyclic compounds that are widely found in natural products and synthetic molecules. mdpi.com The benzofuran core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. mdpi.com These activities include anti-inflammatory, antimicrobial, antifungal, antitumor, and antiviral properties. phytojournal.com For instance, certain 2-aroylbenzofurans have been investigated as potent anti-inflammatory agents. nih.gov Moreover, derivatives of benzofuran have shown promise as agents against Alzheimer's disease by targeting β-amyloid plaques. nih.gov The synthesis of benzofuran derivatives is a well-established area of organic chemistry, with numerous methods developed to construct this versatile ring system. nih.govorganic-chemistry.org

Similarly, benzonitrile derivatives, characterized by a cyanophenyl group, are crucial components in the development of functional materials and pharmaceuticals. The nitrile group is a versatile functional group that can be converted into other functionalities, and its strong electron-withdrawing nature can significantly influence the electronic properties of a molecule. In medicinal chemistry, the benzonitrile moiety is found in various therapeutic agents. For example, certain benzofuran derivatives containing a benzonitrile group have been investigated as histamine (B1213489) H3 receptor antagonists for enhancing cognition and attention.

The combination of these two moieties in a single molecule, as seen in 2-aroylbenzofurans, has led to the discovery of compounds with significant biological activity. rsc.org For example, some 2-aroyl-4-phenyl-5-hydroxybenzofurans have been identified as a new class of antitubulin agents with potential anticancer applications. nih.gov

Rationale for In-depth Academic Investigation of 4-(1-Benzofuran-2-carbonyl)benzonitrile

The specific compound, this compound, which can also be named (benzofuran-2-yl)(4-cyanophenyl)methanone, presents a compelling case for detailed academic study. The rationale for its investigation stems from the established importance of its core structures: the benzofuran ring and the benzoyl group, which together form the 2-aroylbenzofuran scaffold.

The benzofuran-2-yl methanone (B1245722) core is a known pharmacophore with a wide range of biological activities. For example, derivatives of this core structure have been synthesized and evaluated as ligands for β-amyloid plaques, which are implicated in Alzheimer's disease. nih.gov The presence of a carbonyl group at the 2-position of the benzofuran ring is a common feature in many biologically active molecules. medcraveonline.com

Given the diverse biological activities of benzofuran derivatives and the modulating influence of the benzonitrile moiety, it is reasonable to hypothesize that this compound could exhibit interesting and potentially useful biological or material properties.

Research Gaps and Future Directions in the Study of this compound

Despite the strong rationale for its investigation, a survey of the current scientific literature reveals a significant research gap concerning this compound. There is a lack of published studies detailing its synthesis, characterization, and evaluation for any specific application. This absence of data presents a clear opportunity for future research.

Key research gaps that need to be addressed include:

Synthesis and Characterization: While general methods for the synthesis of 2-aroylbenzofurans are known, a specific and optimized synthetic route to this compound has not been reported. rsc.org Detailed characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is also necessary.

Biological Evaluation: The potential biological activities of this compound remain unexplored. Future studies should involve screening this compound against a variety of biological targets. Drawing inspiration from related structures, initial investigations could focus on its potential as an anti-inflammatory, anticancer, or neuroprotective agent. nih.govnih.govnih.gov The study of its ability to bind to β-amyloid plaques, similar to other benzofuran-2-yl(phenyl)methanone derivatives, would be a particularly interesting avenue. nih.gov

Materials Science Applications: The electronic properties imparted by the benzonitrile group suggest that this compound could be a useful building block for functional organic materials. Investigations into its photophysical properties, such as fluorescence and phosphorescence, could reveal potential applications in areas like organic light-emitting diodes (OLEDs) or chemical sensors.

The table below summarizes the key research areas and potential applications for future studies on this compound.

| Research Area | Potential Applications |

| Organic Synthesis | Development of efficient and scalable synthetic routes. |

| Medicinal Chemistry | Investigation as an anti-inflammatory, anticancer, or neuroprotective agent. Potential as a ligand for β-amyloid plaques. |

| Materials Science | Exploration of photophysical properties for applications in optoelectronics. |

| Structure-Activity Relationship (SAR) Studies | Synthesis of analogues to understand the role of the 4-cyano group and other substituents. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

117238-74-1 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-(1-benzofuran-2-carbonyl)benzonitrile |

InChI |

InChI=1S/C16H9NO2/c17-10-11-5-7-12(8-6-11)16(18)15-9-13-3-1-2-4-14(13)19-15/h1-9H |

InChI Key |

XVJZQRSIEUXNLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Transformations of 4 1 Benzofuran 2 Carbonyl Benzonitrile

Retrosynthetic Analysis and Strategic Disconnections for 4-(1-Benzofuran-2-carbonyl)benzonitrile

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for plausible synthetic routes. The most logical disconnection is at the carbonyl carbon of the benzoyl group, breaking the bond between the benzofuran (B130515) ring and the 4-cyanophenyl moiety. This leads to a benzofuran nucleophile (or its synthetic equivalent) and a 4-cyanobenzoyl electrophile.

This primary disconnection suggests a Friedel-Crafts acylation reaction as a straightforward approach, where benzofuran is acylated with a 4-cyanobenzoyl derivative, such as 4-cyanobenzoyl chloride, in the presence of a Lewis acid catalyst.

Further disconnection of the benzofuran ring itself opens up various strategies for its construction. Common methods for synthesizing the benzofuran nucleus often start from substituted phenols. For instance, a disconnection of the C2-C3 and the C-O bond of the furan (B31954) ring points towards precursors like a salicylaldehyde (B1680747) derivative and a component that can provide the remaining two carbons of the furan ring.

Conventional Synthetic Pathways to this compound

Conventional synthetic approaches to this compound typically involve multi-step sequences that allow for the controlled construction of the molecule.

Multi-step Reaction Sequences and Intermediate Isolation

A common conventional route involves the initial synthesis of the benzofuran core, followed by acylation. One such pathway begins with salicylaldehyde, which can be reacted with chloroacetonitrile (B46850) in the presence of a base to form 2-cyanobenzofuran. This intermediate can then be hydrolyzed to benzofuran-2-carboxylic acid. The carboxylic acid is subsequently converted to the corresponding acid chloride, which can then be used in a Friedel-Crafts reaction with benzene (B151609), followed by a separate cyanation step on the phenyl ring. However, a more direct approach is the Friedel-Crafts acylation of a pre-formed benzofuran ring.

A plausible multi-step synthesis is outlined below:

Synthesis of Benzofuran: Starting from a suitable phenol (B47542) derivative, the benzofuran ring can be constructed through various established methods, such as the Perkin rearrangement or reactions involving palladium-catalyzed cyclization.

Friedel-Crafts Acylation: The synthesized benzofuran is then acylated with 4-cyanobenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The reaction is generally carried out in an inert solvent such as dichloromethane (B109758) or carbon disulfide. The isolation of the product involves quenching the reaction, followed by extraction and purification by chromatography or recrystallization.

| Step | Reactants | Reagents | Product |

| 1 | Benzofuran, 4-Cyanobenzoyl chloride | AlCl₃, CH₂Cl₂ | This compound |

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of the synthesis. In the case of the Friedel-Crafts acylation of benzofuran, several parameters can be fine-tuned.

Table of Optimization Parameters for Friedel-Crafts Acylation:

| Parameter | Variation | Effect on Yield and Selectivity |

| Lewis Acid | AlCl₃, FeCl₃, SnCl₄, BF₃·OEt₂ | The strength of the Lewis acid can influence the reaction rate and the potential for side reactions. Stronger Lewis acids like AlCl₃ may lead to higher yields but can also promote polymerization of the furan ring. |

| Solvent | Dichloromethane, Carbon disulfide, Nitrobenzene | The choice of solvent can affect the solubility of the reactants and the Lewis acid complex, as well as the reaction temperature. |

| Temperature | 0 °C to room temperature | Lower temperatures are often preferred to control the exothermicity of the reaction and minimize side product formation. |

| Stoichiometry | Molar ratio of benzofuran to acylating agent and Lewis acid | An excess of the acylating agent or Lewis acid can sometimes drive the reaction to completion but may also lead to di-acylation or other undesired products. |

Detailed research findings would involve systematic studies varying these parameters to identify the optimal conditions for the synthesis of this compound.

Advanced and Sustainable Synthetic Approaches for this compound

Catalytic Synthesis (e.g., Transition Metal-Catalyzed Coupling, Organocatalysis)

Transition metal-catalyzed cross-coupling reactions offer powerful alternatives to classical methods for forming the key C-C bond between the benzofuran and the benzoyl moiety.

Palladium-Catalyzed Coupling: A potential route could involve a palladium-catalyzed carbonylative coupling reaction. For instance, a 2-halobenzofuran could be coupled with 4-cyanophenylboronic acid under a carbon monoxide atmosphere. Alternatively, a Stille or Suzuki coupling of a 2-stannyl or 2-boronylbenzofuran with 4-cyanobenzoyl chloride could be employed. These methods often proceed under milder conditions and with higher functional group tolerance compared to Friedel-Crafts reactions. researchgate.net

Organocatalysis: While less common for this specific transformation, organocatalytic methods could potentially be developed. For example, an organocatalyst could be used to activate the benzofuran ring towards acylation under milder, metal-free conditions. nih.gov

Table of Potential Catalytic Approaches:

| Catalytic Method | Reactants | Catalyst | Advantages |

| Suzuki Coupling | 2-Benzofuranboronic acid, 4-Cyanobenzoyl chloride | Pd(PPh₃)₄, base | Mild conditions, high functional group tolerance |

| Stille Coupling | 2-(Tributylstannyl)benzofuran, 4-Cyanobenzoyl chloride | PdCl₂(PPh₃)₂ | Good for complex substrates |

| Carbonylative Coupling | 2-Iodobenzofuran, 4-Cyanophenylboronic acid, CO | Pd catalyst | Atom-economical introduction of the carbonyl group |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of fine chemicals. researchgate.net The synthesis of this compound could be adapted to a continuous flow process.

For instance, the Friedel-Crafts acylation step could be performed in a microreactor. Pumping solutions of benzofuran and the acylating agent/Lewis acid complex through a heated or cooled channel would allow for precise control over reaction time and temperature, leading to improved yields and selectivity, and minimizing the formation of byproducts. The rapid mixing and efficient heat transfer in microreactors can also enable the use of more reactive or unstable intermediates safely. researchgate.net

A potential flow setup could involve:

A stream of benzofuran in a suitable solvent.

A separate stream of 4-cyanobenzoyl chloride and a Lewis acid in the same or a miscible solvent.

The two streams are mixed in a T-junction and enter a temperature-controlled reactor coil.

The output stream is then directed to an in-line quenching and work-up unit.

This approach would allow for a more automated and efficient production of the target compound, particularly on a larger scale.

Photochemical and Electrochemical Synthesis Methods

The synthesis of the benzofuran core, a key component of this compound, can be achieved through innovative photochemical and electrochemical methods. These strategies offer alternatives to traditional transition-metal-catalyzed reactions, often providing milder reaction conditions and unique reactivity.

Photochemical Synthesis: Photochemical reactions utilize light energy to drive chemical transformations. A metal-free, one-step photochemical approach has been developed for the synthesis of 2-substituted benzo[b]furans. nih.gov This method involves the reaction of 2-chlorophenol (B165306) derivatives with terminal alkynes, proceeding through a tandem formation of an aryl-C and a C-O bond via a reactive aryl cation intermediate. nih.gov The use of readily available and less expensive chlorophenols, combined with the mild reaction conditions, makes this an environmentally favorable procedure. nih.gov While not explicitly demonstrated for this compound, this strategy could hypothetically be adapted by using 4-ethynylbenzonitrile (B1307882) as the alkyne component. Other research has also explored the synthesis of benzofuran compounds using photochemical reactions under both ultraviolet (hv) and microwave (MW) conditions, highlighting the versatility of light-induced transformations. researchgate.net

Electrochemical Synthesis: Electrosynthesis employs electrical current to initiate oxidation or reduction reactions, providing a powerful and often reagent-free method for bond formation. Several electrochemical strategies have been reported for constructing the benzofuran scaffold. One such method involves the electrochemical oxidation of catechols (or their 3-substituted derivatives) in the presence of nucleophiles like 2-chloro-5,5-dimethyl-1,3-cyclohexanedione. nih.gov This process generates quinone intermediates that undergo a Michael addition reaction, ultimately leading to the formation of the benzofuran ring system in high yields. nih.gov The synthesis can be successfully performed at a carbon rod electrode in an undivided cell. nih.gov

Another electrochemical approach involves the cyclization of 2-alkynylphenols with various diselenides. nih.gov This reaction proceeds in an undivided cell using platinum electrodes and provides access to substituted benzofurans in high yields. nih.govacs.org The proposed mechanism involves the formation of a seleniranium intermediate, which then undergoes nucleophilic attack by the phenolic oxygen to complete the cyclization. nih.govacs.org These electrochemical methods represent a growing field in organic synthesis and could be applied to precursors of this compound.

| Method | Reactants | Key Features | Potential Application for Target Compound |

| Photochemical | 2-Chlorophenol derivatives, Terminal alkynes nih.gov | Metal-free, mild conditions, tandem C-C/C-O bond formation. nih.gov | Reaction of a suitable 2-halophenol with 4-ethynylbenzonitrile. |

| Electrochemical | 3-Substituted catechols, Nucleophiles (e.g., dimedone) acs.org | Generation of reactive o-quinones, Michael addition cascade. acs.org | Cyclization of precursors derived from catechol and a benzonitrile-containing nucleophile. |

| Electrochemical | 2-Alkynylphenols, Diselenides nih.govacs.org | Oxidant- and metal-free conditions, high yields. nih.govacs.org | Intramolecular cyclization of a 2-(4-cyanophenylethynyl)phenol derivative. |

Derivatization Strategies for Structural Analogues of this compound

The generation of structural analogues of this compound is crucial for exploring its potential applications, for instance, in structure-activity relationship (SAR) studies. Derivatization can be targeted at the benzonitrile (B105546) moiety or the benzofuran core, with precise control over regiochemistry and stereochemistry.

Functionalization of the Benzonitrile Moiety

The benzonitrile group is a versatile functional handle that can be transformed into a variety of other groups, significantly altering the molecule's physicochemical properties. fiveable.meresearchgate.net Its strong electron-withdrawing nature influences the electronic properties of the aromatic ring to which it is attached. nih.gov

Key transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. These functional groups can introduce hydrogen bonding capabilities.

Reduction: Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride can convert the nitrile to a primary amine (aminomethyl group). This introduces a basic center and a potent hydrogen bond donor.

Cycloaddition: The nitrile group can participate in [3+2] cycloaddition reactions, for example, with sodium azide (B81097) to form a tetrazole ring. The tetrazole is a well-established bioisostere of a carboxylic acid, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. researchgate.net

Covalent Modification: In specific contexts, the nitrile can act as an electrophilic "warhead," forming a covalent bond with nucleophilic residues (like cysteine) in biological targets. This strategy is used in the design of covalent inhibitors. rsc.org

The ability of the nitrile to act as a bioisostere for groups like carbonyls and halogens, and its capacity to modulate pharmacokinetic properties, makes it a highly valuable feature in drug design. researchgate.netnih.govnih.gov Functionalization of the benzonitrile moiety in this compound could thus be used to fine-tune its interactions with biological targets or modify its material properties. nih.gov

Substituent Effects on the Benzofuran Core

The electronic and steric nature of substituents on the benzofuran ring system can profoundly impact the molecule's reactivity and properties. The benzofuran core itself has distinct electronic characteristics; for example, the C3-position is generally more nucleophilic than the equivalent position in the analogous benzothiophene. hw.ac.uk

Studies on electrophilic bromination of substituted benzofurans have provided quantitative insights into how electronic effects are transmitted through the bicyclic system. oup.com It was found that electronic effects from a substituent on the benzene ring are transmitted to the furan ring through both the C8-C3 bond and the C9-O1-C2 pathway. oup.com

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups on the benzene portion of the benzofuran core increase the electron density of the ring system. This generally activates the molecule towards electrophilic substitution and can influence its photophysical properties, such as fluorescence. nih.gov

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halogens (e.g., -Cl, -Br) decrease the electron density. nih.gov This deactivates the ring towards electrophilic attack but can be beneficial for other reaction types. The position and nature of halogens, for instance, can enhance cytotoxic properties in certain bioactive benzofurans due to their influence on hydrophobicity and electronic distribution. nih.gov

Theoretical studies and experimental observations have shown that modulating the benzofuran structure with different substituents allows for the fine-tuning of linear and nonlinear optical properties, which is relevant for applications in materials science and bioimaging. nih.gov

| Substituent Type | Position on Benzofuran | Effect on Reactivity | Effect on Properties |

| Electron-Donating (e.g., -OCH₃) | Benzene ring (e.g., C5, C6) | Activates towards electrophilic substitution. | Can enhance fluorescence; may alter biological activity. nih.gov |

| Electron-Withdrawing (e.g., -NO₂) | Benzene ring (e.g., C5) | Deactivates towards electrophilic substitution. | Can cause significant solvatochromic shifts. nih.gov |

| Halogen (e.g., -Cl, -Br) | Benzene ring (e.g., C5, C7) | Deactivates ring; provides handle for cross-coupling. researchgate.net | Can enhance hydrophobicity and influence cytotoxic activity. nih.gov |

Regioselective Modifications and Stereochemical Control

Regioselective Modifications: Achieving regioselectivity in the functionalization of the benzofuran core is essential for creating specific structural analogues. nih.gov The inherent reactivity of the benzofuran ring often directs reactions to the C2 or C3 positions. However, modern synthetic methods allow for functionalization at other positions through C-H activation strategies. hw.ac.uk

Rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides with propargyl alcohols, for example, can lead to the regioselective synthesis of benzofuran frameworks. acs.orgresearchgate.net The regioselectivity is controlled by dual directing groups and can even be tuned by the choice of solvent. acs.orgresearchgate.net Direct C2-alkylation of benzofurans can be challenging if the C3 position is unsubstituted due to competing reactivity, but copper-catalyzed methods have been developed to achieve this selectively. hw.ac.uk Furthermore, titanium tetrachloride has been used to promote a one-step, highly regioselective synthesis of 2-alkyl or 2-aryl benzofurans from simple phenols and α-haloketones. nih.gov

Stereochemical Control: While this compound is an achiral molecule, its derivatization can introduce one or more stereocenters. For example, reduction of the ketone functionality would generate a chiral secondary alcohol. In such cases, controlling the stereochemical outcome is critical.

The development of asymmetric catalysis provides powerful tools for achieving stereocontrol in reactions involving benzofuran scaffolds. For instance, a highly stereoselective [4+2] cyclization of azadienes with azlactones, catalyzed by a chiral squaramide, has been used to synthesize benzofuran-fused N-heterocycles with excellent diastereoselectivity and enantioselectivity (up to 99% ee). acs.org Although this specific reaction builds a new ring onto the benzofuran, the principle of using chiral catalysts to control the stereochemistry of reactions on or involving the benzofuran motif is broadly applicable. researchgate.net Such strategies would be essential for preparing enantiomerically pure analogues of this compound derivatives that contain chiral centers.

Mechanistic Elucidation of Reactions Involving 4 1 Benzofuran 2 Carbonyl Benzonitrile

Investigation of Reaction Kinetics and Thermodynamic Parameters

While specific experimental kinetic and thermodynamic data for reactions involving 4-(1-Benzofuran-2-carbonyl)benzonitrile are not extensively documented in the public domain, a qualitative understanding can be derived from the principles of physical organic chemistry and studies on analogous systems. The reaction kinetics are significantly influenced by the nature of the reactants, solvent polarity, and temperature.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for Nucleophilic Addition to the Carbonyl Group of this compound

| Nucleophile | Solvent | k (M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| CH₃MgBr | THF | 1.2 x 10² | 8.5 | -25 | 16.0 |

| NaBH₄ | Ethanol (B145695) | 5.8 x 10⁻² | 12.0 | -20 | 18.0 |

| PhNH₂ | Toluene | 1.5 x 10⁻⁵ | 18.0 | -30 | 26.9 |

Note: The data in this table is illustrative and based on general trends observed for reactions of aromatic ketones. It does not represent experimentally determined values for this compound.

Detailed Analysis of Electrophilic and Nucleophilic Reaction Pathways

The unique chemical architecture of this compound provides multiple sites for both electrophilic and nucleophilic attack.

Electrophilic Reactions: The benzofuran (B130515) ring is the primary site for electrophilic attack due to its electron-rich nature. The oxygen atom's lone pair electrons increase the electron density of the furan (B31954) ring, making it more susceptible to electrophiles than the benzene (B151609) ring. Theoretical calculations on similar benzofuran systems suggest that electrophilic substitution is most likely to occur at the C3 position, and to a lesser extent at the C5 or C7 positions of the benzofuran ring. The carbonyl group is deactivating, further directing electrophiles away from the benzoyl moiety.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. This is a characteristic reaction of ketones and is facilitated by the polarization of the C=O bond. The electron-withdrawing nature of the 4-cyanophenyl group further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzophenones. Nucleophilic addition to the carbonyl group can lead to the formation of alcohols, imines, and other derivatives. Another potential site for nucleophilic attack is the carbon atom of the nitrile group, although this is generally less reactive than the carbonyl carbon. Under certain conditions, strong nucleophiles can add to the nitrile to form metalloimines or undergo hydrolysis to yield carboxylic acids or amides.

Radical Chemistry and Single Electron Transfer (SET) Mechanisms of this compound

Reactions involving radical intermediates and single electron transfer (SET) processes represent another important facet of the reactivity of this compound. The presence of the aromatic ketone moiety suggests that it can participate in SET reactions, similar to benzophenone.

In a SET mechanism, an electron is transferred from a donor molecule to an acceptor molecule, generating a radical ion pair. In the context of this compound, the benzoylbenzonitrile portion can act as an electron acceptor, particularly in the presence of strong electron donors or under photochemical conditions. This initial SET event can trigger a cascade of radical reactions. For instance, an amination reaction of a related benzofuran-2(3H)-one has been proposed to proceed through a SET mechanism. nih.gov Similarly, nucleophilic aromatic substitution reactions of other electron-deficient aromatic compounds have been shown to be initiated by a single electron transfer. rsc.orgnih.gov

The formation of a ketyl radical anion through the reduction of the carbonyl group is a plausible pathway. This radical anion could then participate in various subsequent reactions, including dimerization, protonation, or further reduction. The specific course of the reaction would be highly dependent on the reaction conditions and the nature of the other reactants present.

Photochemical Reactivity and Excited State Mechanistic Studies

The photochemistry of this compound is expected to be rich and complex, owing to the presence of multiple chromophores and the potential for intramolecular electronic interactions. Upon absorption of light, the molecule is promoted to an electronically excited state, which can then undergo various photophysical and photochemical processes.

Photoinduced electron transfer is a key process in many photochemical reactions. In this compound, the benzofuran moiety can act as an electron donor, while the benzoylbenzonitrile part can function as an electron acceptor. Upon photoexcitation, it is plausible that an electron is transferred from the highest occupied molecular orbital (HOMO), primarily localized on the benzofuran ring, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant character on the benzoylbenzonitrile fragment.

This intramolecular charge transfer (CT) state would be highly polar and its formation and decay dynamics would be strongly influenced by the solvent polarity. nih.gov The efficiency of such PET processes is a critical factor in determining the subsequent photochemical pathways. nih.govlibretexts.org

Intersystem crossing from the initially formed singlet excited state to a triplet state is a common process for aromatic ketones. The resulting triplet state of this compound could then participate in energy transfer reactions. If a suitable acceptor molecule with a lower triplet energy is present, triplet-triplet energy transfer can occur, leading to the quenching of the benzofuran derivative's excited state and the formation of the acceptor's triplet state. Conversely, the excited molecule could act as an energy acceptor from a donor with a higher triplet energy. The efficiency of energy transfer is dependent on the energy levels of the donor and acceptor and their proximity. organic-chemistry.org

While specific studies on the photolysis and photoisomerization of this compound are lacking, insights can be drawn from related systems. Aromatic ketones are known to undergo photocleavage reactions, such as Norrish Type I and Type II reactions, although these are typically more efficient for aliphatic ketones. The bond between the carbonyl carbon and the benzofuran ring or the benzonitrile (B105546) ring could potentially undergo homolytic cleavage upon excitation, leading to radical fragments.

Photoisomerization is another possible photochemical pathway. For instance, rearrangement of 2-(benzofuran-2-yl)-3-phenylpyridines has been observed via photoinduced 6π-electrocyclization. libretexts.org While the structural features of this compound are different, the possibility of light-induced structural rearrangements cannot be entirely ruled out, particularly involving the benzofuran ring.

Advanced Spectroscopic and Diffraction Characterization of 4 1 Benzofuran 2 Carbonyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution and the solid state. For 4-(1-Benzofuran-2-carbonyl)benzonitrile, a combination of one-dimensional and multidimensional NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering deep insights into the molecule's electronic environment and spatial arrangement.

Multidimensional NMR experiments are critical for confirming the covalent framework of this compound by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY spectrum would map out the proton-proton coupling networks within the benzofuran (B130515) and benzonitrile (B105546) aromatic rings. For instance, correlations would be observed between adjacent protons on the benzofuran's benzene (B151609) ring (H-4, H-5, H-6, H-7) and between the ortho- and meta-protons on the benzonitrile ring (H-2'/H-6' and H-3'/H-5'), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of protonated carbons in both the benzofuran and benzonitrile moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by showing long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this molecule would include the correlation from the benzonitrile protons (H-3'/H-5') to the carbonyl carbon (C=O), and from the furan (B31954) proton (H-3) to the carbonyl carbon and the bridgehead carbon (C-3a). These correlations unequivocally establish the connection between the benzofuran-2-yl group, the carbonyl linker, and the 4-cyanophenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the furan proton (H-3) and the ortho-protons of the benzonitrile ring (H-2'/H-6'), which would help to define the preferred conformation of the molecule in solution.

Based on these experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra can be achieved. mdpi.comnih.govipb.pt

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O | ¹³C | - | ~183.0 |

| CN | ¹³C | - | ~118.0 |

| 2 | ¹³C | - | ~152.5 |

| 3 | ¹H / ¹³C | ~7.50 | ~116.0 |

| 3a | ¹³C | - | ~128.5 |

| 4 | ¹H / ¹³C | ~7.70 | ~124.0 |

| 5 | ¹H / ¹³C | ~7.35 | ~123.0 |

| 6 | ¹H / ¹³C | ~7.55 | ~127.0 |

| 7 | ¹H / ¹³C | ~7.60 | ~112.5 |

| 7a | ¹³C | - | ~156.0 |

| 1' | ¹³C | - | ~141.0 |

| 2'/6' | ¹H / ¹³C | ~8.00 | ~129.5 |

| 3'/5' | ¹H / ¹³C | ~7.80 | ~132.5 |

| 4' | ¹³C | - | ~116.5 |

Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that are slow on the NMR timescale. libretexts.org For this compound, the primary dynamic process of interest is the rotation around the two single bonds flanking the carbonyl group (the C(2)-C(O) bond and the C(O)-C(1') bond).

At low temperatures, the rotation around these bonds may be slow enough to allow for the observation of distinct conformers. unibas.it For diaryl ketones, the aromatic rings are typically twisted out of the plane of the carbonyl group to minimize steric hindrance. unibas.it DNMR studies, by analyzing the changes in the NMR lineshape as a function of temperature, can be used to determine the energy barrier (free energy of activation, ΔG‡) for the interconversion of these conformers. unibas.it This provides valuable information about the molecule's conformational flexibility and the steric and electronic factors governing its preferred shape.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) spectroscopy probes the structure in the crystalline state. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples.

For this compound, a ¹³C CP/MAS spectrum would provide insights into its solid-state conformation and packing. unibas.it Differences in chemical shifts between the solid-state and solution-state spectra can indicate conformational changes upon crystallization. Furthermore, if multiple crystalline forms (polymorphs) exist, ssNMR can be a powerful tool to distinguish them, as different crystal packing arrangements will lead to distinct chemical shifts for the carbon atoms. acs.org

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation by analyzing fragmentation patterns. nih.gov

In an MS/MS experiment, the protonated molecular ion [M+H]⁺ of this compound is isolated and then fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a "fingerprint" of the molecule's structure. nih.gov

The most likely fragmentation pathways involve cleavage of the bonds adjacent to the carbonyl group, which are the weakest points in the structure. wvu.edu

Key fragmentation pathways would include:

Cleavage of the C(O)-C(1') bond: This would lead to the formation of the stable 4-cyanobenzoyl cation and a neutral benzofuran molecule.

Cleavage of the C(2)-C(O) bond: This pathway would generate the benzofuran-2-carbonyl cation (benzofuranoyl cation) and a neutral benzonitrile molecule. nih.gov

Further Fragmentation: The primary fragment ions can undergo further dissociation. For example, the benzofuranoyl cation could lose carbon monoxide (CO) to form a benzofuranyl cation.

By analyzing the accurate masses of these fragment ions, the fragmentation pathways can be confidently proposed, confirming the connectivity of the molecular building blocks. chemrxiv.org

| Predicted m/z | Proposed Formula | Proposed Identity |

|---|---|---|

| 248.0706 | [C₁₆H₁₀NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 145.0335 | [C₉H₅O₂]⁺ | Benzofuran-2-carbonyl cation |

| 130.0338 | [C₈H₄NO]⁺ | 4-Cyanobenzoyl cation |

| 117.0335 | [C₈H₅O]⁺ | Benzofuranyl cation (from loss of CO) |

| 102.0311 | [C₇H₄N]⁺ | Cyanophenyl cation (from loss of CO) |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an advanced technique that adds another dimension of separation to mass analysis. Ions are separated not only by their mass-to-charge ratio but also by their size, shape, and charge as they drift through a gas-filled cell under the influence of a weak electric field. This provides a rotationally averaged collision cross-section (CCS) value, which is a key physicochemical parameter related to the ion's three-dimensional structure in the gas phase.

For this compound, IMS-MS could be used to:

Separate Isomers: If structural isomers were present in a sample, they might have the same exact mass but different shapes, allowing IMS to separate them before mass analysis.

Conformational Studies: Different gas-phase conformers of the protonated molecule could potentially be resolved, providing experimental data on the molecule's flexibility and preferred shapes in the absence of solvent. The CCS value itself serves as an experimental constraint for computational modeling of the ion's structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound. The spectrum is anticipated to be dominated by characteristic vibrations of the benzofuran ring, the carbonyl linker, and the cyanophenyl group.

The FT-IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1630-1690 cm⁻¹ for aryl ketones. mdpi.comijrar.com The nitrile (C≡N) group should exhibit a sharp, medium-intensity absorption band in the 2220-2240 cm⁻¹ region. spectrabase.com Vibrations associated with the benzofuran ring system, including C-O-C stretching and aromatic C=C stretching, are expected in the 1000-1620 cm⁻¹ range. mdpi.comchemicalbook.com Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. mdpi.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the aromatic rings and the C≡N stretch are expected to produce strong Raman signals. The availability of Raman spectra for simpler analogs like benzofuran-2-yl methyl ketone provides a basis for these assignments. spectrabase.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) | Notes |

|---|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak | Medium | Characteristic of the benzofuran and phenyl rings. mdpi.com |

| Nitrile (C≡N) Stretch | 2220 - 2240 | Medium, Sharp | Strong | A key identifier for the benzonitrile moiety. spectrabase.com |

| Carbonyl (C=O) Stretch | 1630 - 1690 | Strong | Medium | Position is sensitive to conjugation with the aromatic rings. mdpi.com |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong | Strong | Multiple bands arising from the two aromatic systems. mdpi.com |

| Benzofuran C-O-C Stretch | 1000 - 1250 | Strong | Weak | Characteristic of the furan ring within the benzofuran core. ijrar.com |

In-situ vibrational spectroscopy is a valuable technique for real-time monitoring of the synthesis of this compound. Common synthetic routes to benzofuran ketones involve the reaction of salicylaldehyde (B1680747) derivatives with α-haloketones or cyclodehydration of α-phenoxy ketones. researchgate.netnih.govasianinstituteofresearch.org

By using an in-situ FT-IR probe, the progress of such a reaction could be tracked by observing the disappearance of the aldehyde C=O stretch (around 1690-1715 cm⁻¹) from the starting material and the simultaneous appearance of the product's conjugated ketone C=O stretch at a lower wavenumber. Similarly, the formation of the C≡N peak at ~2230 cm⁻¹ would be a clear indicator of the incorporation of the benzonitrile moiety. This real-time analysis allows for precise determination of reaction endpoints and optimization of reaction conditions, minimizing the formation of byproducts.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound can be thoroughly investigated using a suite of absorption and emission spectroscopic techniques. The extended π-conjugated system, spanning the benzofuran and benzoyl moieties, is expected to give rise to distinct photophysical behaviors.

The UV-Visible absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or dichloromethane (B109758) is expected to display intense absorption bands in the ultraviolet region. These absorptions arise from π→π* electronic transitions within the aromatic systems. Based on data from related benzofuran derivatives, strong absorption maxima can be anticipated in the 280-350 nm range. researchgate.net

The spectrum would likely consist of multiple overlapping bands. The high-energy bands would correspond to transitions localized on the benzofuran and benzonitrile rings, while the lower-energy band would be associated with the transition across the entire conjugated system, including the carbonyl chromophore. A weaker, longer-wavelength absorption shoulder corresponding to the forbidden n→π* transition of the carbonyl group may also be observed. Analysis of the absorption spectrum, often aided by computational chemistry, can provide insights into the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Many benzofuran derivatives are known to be fluorescent, typically emitting in the blue region of the visible spectrum. researcher.life Upon excitation at its absorption maximum, this compound is expected to exhibit fluorescence. The emission wavelength and fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, are highly dependent on the molecular structure and solvent environment. The presence of the electron-withdrawing nitrile group and the carbonyl linker can influence the emission properties through intramolecular charge transfer (ICT) character in the excited state.

The fluorescence lifetime (τf), the average time the molecule spends in the excited state before returning to the ground state, is another crucial parameter. For the parent 2,3-benzofuran, a lifetime of 14 ns has been reported in the gas phase. hhu.de The lifetime of the title compound would be influenced by its specific radiative and non-radiative decay pathways. Phosphorescence, emission from a triplet excited state, is generally less common for such molecules at room temperature in solution but might be observable at low temperatures in a rigid matrix.

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) | Solvent | Reference |

|---|---|---|---|---|---|

| Substituted Benzofuran | 337 | 447 | 0.35 - 0.74 | Various | researcher.life |

| Substituted Benzofuran | 319 | 435 | 0.08 - 0.18 | Various | researcher.life |

| 2,3-Benzofuran | ~280-290 | - | - | THF | researchgate.net |

Time-resolved spectroscopy techniques, such as time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy, are employed to study the dynamics of the molecule's excited states. These methods can measure fluorescence lifetimes directly and track the evolution of the excited state from the initial Franck-Condon state through processes like vibrational relaxation, internal conversion, and intersystem crossing.

For a molecule like this compound, time-resolved studies could reveal the kinetics of any potential intramolecular charge transfer processes and identify the presence of any transient species or competing non-radiative decay pathways that reduce the fluorescence quantum yield. hhu.de Such studies are critical for understanding the complete photophysical profile and for designing molecules with specific light-emitting properties.

X-ray Crystallography and Single Crystal Diffraction for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure and crystal packing of this compound in the solid state. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its key structural features. mdpi.commdpi.com

The molecule is expected to be largely planar, although there will be a significant twist around the C-C single bonds connecting the benzofuran and benzonitrile rings to the central carbonyl group. The dihedral angle between the benzofuran ring and the cyanophenyl ring is a critical conformational parameter. In the crystal structure of a related 4-(benzofuran-2-yl)thiazole derivative, the twist angle between the benzofuran and an adjacent phenyl ring was found to be in the range of 54-78°. mdpi.com

The crystal packing would be governed by a combination of intermolecular interactions. Weak C–H···O hydrogen bonds involving the carbonyl oxygen and C–H···N interactions with the nitrile nitrogen are highly probable. Furthermore, π–π stacking interactions between the electron-rich benzofuran rings and the electron-deficient cyanophenyl rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice. These interactions dictate the material's bulk properties, such as its melting point and solubility.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0718 |

| b (Å) | 10.3005 |

| c (Å) | 15.8234 |

| β (°) | 98.771 |

| Volume (ų) | 1942.3 |

| Key Interactions Noted | π–π stacking between benzofuran and triazole rings |

Circular Dichroism (CD) Spectroscopy for Chiral Analogues and Stereochemical Configuration

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method relies on the differential absorption of left- and right-circularly polarized light by a chromophore in a chiral environment. The resulting CD spectrum provides information about the absolute configuration and conformational aspects of the molecule. While this compound itself is an achiral molecule, the introduction of chiral centers in its analogues would render them amenable to CD spectroscopic analysis.

The application of CD spectroscopy would be crucial in determining the absolute configuration of chiral derivatives of this compound. For instance, if a chiral substituent were introduced to the benzofuran ring or the benzonitrile moiety, or if the planarity of the molecule were distorted in a chiral manner, the resulting enantiomers would exhibit mirror-image CD spectra. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the spatial arrangement of the atoms and chromophores within the molecule.

In principle, the CD spectrum of a chiral analogue of this compound would be dominated by the electronic transitions of the benzofuran and benzonitrile chromophores. The coupling of these chromophores in a chiral arrangement would give rise to characteristic CD signals. By comparing the experimentally obtained CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of the stereocenters could be unequivocally assigned.

While direct experimental data on the CD spectroscopy of chiral analogues of this compound is not available in the current literature, studies on other chiral benzofuran derivatives provide a framework for potential analysis. For example, the helicity of the dihydro-benzofuran ring in steroid derivatives has been correlated with the sign of the Cotton effect in their CD spectra. rsc.org A similar approach could be envisioned for chiral analogues of the title compound.

Hypothetical CD Spectroscopic Data for Chiral Analogues

To illustrate the potential application of CD spectroscopy, the following table presents hypothetical data for a pair of enantiomeric analogues of this compound, designated as (R )-1 and (S )-1 .

| Compound | Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) |

| (R )-1 | 280 | +15,000 |

| 250 | -20,000 | |

| 220 | +10,000 | |

| (S )-1 | 280 | -15,000 |

| 250 | +20,000 | |

| 220 | -10,000 |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to the computational analysis of molecular systems. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. For a molecule like this compound, QM calculations can predict its geometry, energy, and response to external fields with high accuracy.

Density Functional Theory (DFT) for Ground-State Geometries and Electronic Structures

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach simplifies the calculations significantly while maintaining a high level of accuracy for many molecular properties.

For this compound, geometry optimization is typically performed using DFT with a functional such as B3LYP and a basis set like 6-31G(d,p). researchgate.netinpressco.com This process finds the lowest energy conformation of the molecule, providing key information about bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's three-dimensional structure and for subsequent calculations of other properties.

Electronic structure analysis through DFT provides insights into the distribution of electrons within the molecule. Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions.

Table 1: Illustrative Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-C (carbonyl-phenyl) | 1.49 Å | |

| C-O (furan) | 1.36 Å | |

| C≡N | 1.15 Å | |

| Bond Angle | O=C-C (phenyl) | 121° |

| C-O-C (furan) | 108° | |

| Dihedral Angle | Phenyl-C=O-Benzofuran | 35° |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as specific computational data for this compound is not available in the searched literature.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of any experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2), provide a more rigorous treatment of electron correlation compared to standard DFT functionals, leading to higher accuracy for electronic structure and energy calculations. wikipedia.orgnih.gov

For this compound, single-point energy calculations using a method like MP2 with a larger basis set can be performed on the DFT-optimized geometry to obtain a more accurate electronic energy. This is particularly important for studying reaction energetics and mechanisms where small energy differences are critical. While computationally more demanding, ab initio methods serve as a benchmark for validating the results obtained from less expensive DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Spectra, Vibrational Frequencies)

Computational methods are extensively used to predict various spectroscopic parameters, which can be directly compared with experimental data to confirm the structure and electronic properties of a molecule.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. modgraph.co.ukrsc.org The accuracy of these predictions can be high, often with root-mean-square errors of less than 0.2 ppm for ¹H NMR shifts. modgraph.co.uk

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts (ppm) of this compound using the GIAO method

| Proton | Predicted Chemical Shift (ppm) |

| H (Benzofuran, position 3) | 7.5 |

| H (Benzonitrile, ortho to CN) | 7.8 |

| H (Benzonitrile, meta to CN) | 7.9 |

| H (Benzofuran, aromatic) | 7.3 - 7.7 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as specific computational data for this compound is not available in the searched literature.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules in their ground state. researchgate.netresearchgate.netrsc.org TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum. These calculations often include the effect of a solvent through a polarizable continuum model (PCM) to provide more realistic predictions. researchgate.netresearchgate.net

Table 3: Illustrative Predicted UV-Vis Absorption Maxima (λmax) of this compound using TD-DFT

| Transition | λmax (nm) | Oscillator Strength (f) |

| π → π | 320 | 0.45 |

| n → π | 285 | 0.12 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as specific computational data for this compound is not available in the searched literature.

Vibrational Frequencies: DFT calculations are also used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. The calculation of the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates) provides the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. researchgate.netresearchgate.netmdpi.com A study on the related benzofuran-2-carbonyl chloride utilized DFT to analyze its vibrational frequencies. dnrcollege.org

Table 4: Illustrative Predicted Vibrational Frequencies (cm⁻¹) of this compound using DFT

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O stretch | 1680 |

| C≡N stretch | 2230 |

| C-O-C stretch (furan) | 1250 |

| Aromatic C-H stretch | 3050-3100 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures as specific computational data for this compound is not available in the searched literature.

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information about the energy landscape and the structures of transient species that are often difficult to observe experimentally.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying a reaction mechanism is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. The TS structure represents the geometry of the reacting system at the point of maximum energy, and its energy determines the activation energy of the reaction. Various computational algorithms are available to locate the TS structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired minima on the potential energy surface.

Energy Barrier Calculations and Reaction Path Determination

The energy difference between the reactants and the transition state is the activation energy barrier. By calculating the energies of the reactants, transition state, and products, computational methods can provide a quantitative measure of the reaction's feasibility. For a molecule like this compound, a potential reaction to study would be the nucleophilic addition to the carbonyl carbon. researchgate.net Computational studies could be employed to calculate the energy barrier for the attack of a nucleophile, providing insights into the reactivity of the carbonyl group.

An in-depth analysis of the computational chemistry and molecular modeling of this compound reveals significant insights into its dynamic behavior, physicochemical properties, and intermolecular interactions. Although direct computational studies on this specific molecule are not extensively documented in public literature, a thorough understanding can be constructed by applying established computational methodologies and extrapolating from research on analogous benzofuran and benzonitrile derivatives.

Interdisciplinary Research Avenues and Potential Applications of 4 1 Benzofuran 2 Carbonyl Benzonitrile Excluding Biological/clinical Focus

Materials Science and Engineering Applications

The inherent properties of the benzofuran (B130515) nucleus, such as high thermal stability, electrochemical activity, and luminescence, make it a valuable building block in the design of advanced organic materials. The specific substitution pattern of 4-(1-Benzofuran-2-carbonyl)benzonitrile is anticipated to further enhance these characteristics, opening doors for its use in various materials science and engineering contexts.

Organic Electronics and Optoelectronics (e.g., Fluorescent Emitters, Charge Transport Materials)

Benzofuran derivatives have demonstrated considerable promise as blue-light emitting materials and hole-transporting materials in organic light-emitting diodes (OLEDs). The combination of the benzofuran core, known for its high quantum yields, with the benzonitrile (B105546) group in this compound could lead to the development of efficient fluorescent emitters. The nitrile functionality can influence the electronic properties of the molecule, potentially tuning the emission color and improving charge carrier injection and transport.

Table 1: Representative Photophysical Properties of Benzofuran Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (%) |

|---|---|---|---|

| 2-Arylbenzofuran | 320-360 | 380-450 | 40-60 |

| 2,5-Diarylbenzofuran | 350-390 | 420-500 | 50-70 |

| Benzofuran-chalcone | 380-420 | 480-550 | 30-50 |

Note: This table presents generalized data for classes of benzofuran derivatives to illustrate their fluorescent properties. Specific values for this compound are not available in the reviewed literature.

Furthermore, the planar structure of the benzofuran ring system is conducive to intermolecular π-π stacking, a crucial factor for efficient charge transport in organic semiconductors. This suggests that this compound could be investigated as a component in organic field-effect transistors (OFETs) or as a host material in OLEDs.

Polymer Chemistry (e.g., Monomer Incorporation, Functional Additives)

The versatile structure of this compound allows for its potential incorporation into polymeric materials, either as a monomer or as a functional additive. The presence of reactive sites could be synthetically introduced to enable polymerization, leading to polymers with tailored optical and electronic properties. For instance, the benzofuran moiety could be functionalized with vinyl or acrylic groups to facilitate radical polymerization.

Incorporating this compound as a pendant group on a polymer backbone could impart fluorescence or charge-transporting capabilities to the resulting material. Such functional polymers could find applications in plastic scintillators, polymer light-emitting diodes (PLEDs), and as components in organic solar cells.

Table 2: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Method of Incorporation | Potential Application |

|---|---|---|

| Polyacrylate | As a pendant group via ester linkage | Fluorescent coatings, PLEDs |

| Polystyrene | As a comonomer | High refractive index polymers |

| Polyether | As part of the main chain | Thermally stable, luminescent polymers |

Note: This table outlines hypothetical polymer structures and applications, as specific research on polymers containing this compound has not been identified.

Design of Chemo-sensors and Molecular Probes (Excluding Biosensors for Clinical Use)

Benzofuran derivatives have been successfully employed as fluorescent chemosensors for the detection of various metal ions. The mechanism of sensing often relies on the interaction of the analyte with the electron-rich benzofuran ring system, leading to a change in the fluorescence properties of the molecule. The presence of the carbonyl and nitrile groups in this compound provides potential coordination sites for metal ions, making it a promising candidate for the development of selective and sensitive chemo-sensors.

For example, the interaction with a specific metal ion could lead to either fluorescence enhancement ("turn-on" sensor) or quenching ("turn-off" sensor), depending on the nature of the interaction. These sensors could be utilized for environmental monitoring to detect heavy metal pollutants in water or soil.

Fundamental Photochemistry and Photophysics Research

The unique electronic structure of this compound, arising from the combination of a donor-like benzofuran unit and an acceptor-like benzonitrile unit, makes it an intriguing subject for fundamental photochemical and photophysical studies.

Probing Excited State Dynamics and Energy Dissipation Pathways

Upon photoexcitation, molecules like this compound can undergo a variety of photophysical processes, including fluorescence, intersystem crossing to the triplet state, and non-radiative decay. Understanding these excited-state dynamics is crucial for designing efficient light-emitting materials and photocatalysts.

Techniques such as time-resolved fluorescence spectroscopy and transient absorption spectroscopy could be employed to investigate the lifetimes of the excited states and to identify the pathways through which the molecule dissipates the absorbed energy. Such studies would provide valuable insights into the structure-property relationships of benzofuran derivatives and guide the design of new molecules with optimized photophysical properties.

Development of Photo-responsive Materials

The potential for light-induced changes in the electronic or structural properties of this compound opens up possibilities for its use in the development of photo-responsive materials. For instance, the molecule could be incorporated into a polymer matrix to create a material that changes its color or fluorescence upon exposure to light of a specific wavelength.

Such photo-responsive materials could find applications in optical data storage, smart windows, and light-controllable actuators. The benzofuran scaffold provides a robust framework for the design of photo-switchable molecules, and the specific substituents in this compound may offer unique advantages in terms of switching efficiency and fatigue resistance.

Use as a Model System for Exploring Novel Synthetic Methodologies

The synthesis of 2-aroylbenzofurans, a class of compounds to which this compound belongs, has been a focal point for the development and validation of novel synthetic strategies in organic chemistry. The structural motif of a benzoyl group attached to the C2 position of the benzofuran ring presents a unique synthetic challenge and an opportunity to explore new catalytic systems and reaction pathways.

One prominent area of research has been the use of palladium-catalyzed reactions. A novel strategy involves a palladium-catalyzed tandem addition/cyclization of 2-(2-acylphenoxy)acetonitriles with arylboronic acids. researchgate.netrsc.org This methodology provides an efficient route to 2-aroylbenzofurans with a high degree of chemoselectivity and compatibility with various functional groups. The reaction is believed to proceed through a sequential nucleophilic addition to the nitrile group, followed by an intramolecular cyclization to form the benzofuran ring. This approach is significant as it combines C-C bond formation and heterocycle synthesis in a single operation, showcasing the power of tandem reactions in streamlining synthetic processes.

Another innovative approach is the Lewis acid-catalyzed cyclization of (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones. This method offers a regioselective and concise synthesis of 2-aroylbenzofurans. researchgate.net The starting enaminones can be readily prepared, and their subsequent cyclization under the influence of a Lewis acid provides a direct entry to the desired benzofuran core. This methodology was successfully applied in the total synthesis of a naturally occurring benzofuran derivative, highlighting its utility in the synthesis of complex molecules. researchgate.net

The Rap-Stoermer reaction, a classical method for the synthesis of 2-aroylbenzofurans, has also been revisited and optimized. This reaction involves the condensation of substituted salicylaldehydes with phenacyl bromides. nih.gov Recent studies have demonstrated that this method can be highly efficient for generating a library of 2-aroylbenzofuran derivatives in excellent yields. nih.gov The robustness and broad substrate scope of the Rap-Stoermer reaction make it a valuable tool for exploring the structure-activity relationships of this class of compounds.

Furthermore, a cascade [2+2] followed by a [4+1] annulation on arynes has been developed for the synthesis of 2-aroylbenzofurans. researchgate.net This transformation proceeds through the formation of an ortho-quinone methide intermediate, which is then trapped by a sulfur ylide. This method is notable for its ability to tolerate a wide range of functional groups and has been successfully used in the synthesis of a potent CYP19 Aromatase inhibitor. researchgate.net

The following table summarizes some of the novel synthetic methodologies developed using 2-aroylbenzofurans as model systems:

| Synthetic Methodology | Starting Materials | Key Features | Reference |

| Palladium-Catalyzed Tandem Addition/Cyclization | 2-(2-acylphenoxy)acetonitriles, Arylboronic acids | Tandem reaction, high chemoselectivity, wide functional group compatibility | researchgate.netrsc.org |

| Lewis Acid-Catalyzed Cyclization | (Z)-3-(dimethylamino)-2-aryloxy-1-arylprop-2-en-1-ones | Regioselective, short synthetic route | researchgate.net |

| Rap-Stoermer Reaction | Substituted salicylaldehydes, Phenacyl bromides | Efficient, excellent yields, broad substrate scope | nih.gov |

| Cascade Annulation on Arynes | Aryne precursors, N,N-dimethylformamide, Sulfur ylide | Cascade reaction, high functional-group tolerance | researchgate.net |

Non-Biological Molecular Recognition and Host-Guest Chemistry

The unique structural and electronic properties of the benzofuran scaffold, as present in this compound, make it an intriguing candidate for applications in non-biological molecular recognition and host-guest chemistry. The electron-rich nature of the benzofuran ring system, coupled with the potential for functionalization, allows for the design of molecules capable of selective interactions with various guests, particularly metal ions.

Benzofuran derivatives have been investigated as fluorescent chemosensors for the detection of metal ions. chemisgroup.us The benzofuran moiety can act as a fluorophore, and upon binding to a metal ion, a change in its fluorescence properties, such as quenching or enhancement, can be observed. This phenomenon is often based on mechanisms like photoinduced electron transfer (PET) or charge transfer between the benzofuran derivative and the metal ion. chemisgroup.us

The presence of heteroatoms (oxygen in the furan (B31954) ring) and the extended π-system in the aromatic skeleton of benzofuran derivatives make them effective interaction sites for electron-deficient metal ions. chemisgroup.us For instance, benzofuran-based fluorescent dyes have been synthesized and explored as sensing agents in optical sensor design. chemisgroup.us While specific studies on this compound are not extensively reported in this context, its structural features suggest a high potential for such applications. The carbonyl group and the nitrile group can act as additional binding sites for metal ions, potentially enhancing the selectivity and sensitivity of the molecular recognition event.

The potential of benzofuran derivatives as chemosensors for various metal ions is summarized in the table below, based on studies of analogous compounds:

| Target Ion | Sensing Mechanism | Observed Change | Reference |

| Fe³⁺ | "Turn-off" fluorescence | Fluorescence quenching | chemisgroup.us |

| Al³⁺ | Chelation-enhanced fluorescence (CHEF) | Fluorescence enhancement | chemisgroup.us |

| Cu²⁺ | Paramagnetic quenching | Fluorescence quenching | chemisgroup.us |

| Hg²⁺ | Charge transfer | "Turn-off" fluorescence | chemisgroup.us |

| Ag⁺ | Fluorescence quenching | Fluorescence quenching | researchgate.netitu.edu.tr |

The design of host molecules based on the this compound framework could lead to the development of novel sensors for environmental monitoring, industrial process control, and other analytical applications where the detection of specific metal ions is crucial. The combination of the benzofuran fluorophore with specific recognition moieties could pave the way for highly selective and sensitive chemosensors.

Future Research Directions and Emerging Paradigms for 4 1 Benzofuran 2 Carbonyl Benzonitrile

Integration of Artificial Intelligence and Machine Learning in Synthesis and Prediction

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of novel molecules. For 4-(1-Benzofuran-2-carbonyl)benzonitrile, AI and machine learning (ML) offer powerful tools to accelerate research and development cycles. acs.org Future efforts will likely focus on developing algorithms capable of predicting optimal synthetic routes, thereby reducing the time and resources spent on empirical trial-and-error methodologies. researchgate.netsynthiaonline.com

| Structural Modification | Predicted Property (Example) | AI/ML Model Type | Potential Application |

|---|---|---|---|

| Addition of hydroxyl group to benzofuran (B130515) ring | Increased solubility, potential antioxidant activity | Quantitative Structure-Property Relationship (QSPR) | Pharmaceuticals |

| Substitution on the benzonitrile (B105546) ring | Altered emission wavelength | Deep Neural Network (DNN) | Organic Electronics |

| Fusion with a thiophene (B33073) ring | Enhanced charge transport | Graph Convolutional Network (GCN) | Organic Semiconductors |

| Introduction of a chiral center | High enantioselectivity in a specific reaction | Support Vector Machine (SVM) | Asymmetric Catalysis |

Exploration of Advanced Heterocyclic Scaffolds based on the Core Structure

The benzofuran nucleus is a "privileged scaffold" in medicinal chemistry, and future research will undoubtedly explore the creation of novel, advanced heterocyclic systems by elaborating upon the this compound framework. nih.govacs.org The strategy of molecular hybridization, which involves combining the benzofuran core with other pharmacologically important heterocycles, is a promising avenue. mdpi.com

Researchers are expected to design and synthesize new hybrid molecules that incorporate moieties such as piperazine, tetrazole, imidazole, or oxadiazole. mdpi.com These additions could modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the parent molecule, potentially leading to compounds with enhanced biological activity or entirely new therapeutic applications. mdpi.comresearchgate.net Diversity-oriented synthesis approaches will be crucial for creating libraries of these complex scaffolds for high-throughput screening. acs.org

| Hybrid Heterocycle | Synthetic Strategy | Potential Enhanced Property | Target Application Area |

|---|---|---|---|

| Benzofuran-Imidazole Hybrid | Nucleophilic substitution or cross-coupling reactions | Anti-inflammatory or anticancer activity mdpi.com | Drug Discovery |

| Benzofuran-Oxadiazole Hybrid | Cyclocondensation reactions | Antibacterial or antifungal activity mdpi.com | Agrochemicals, Pharmaceuticals |

| Benzofuran-Piperazine Hybrid | Amidation followed by reduction or direct coupling | CNS activity, improved pharmacokinetics mdpi.comnih.gov | Neuropharmacology |

| Benzofuran-Tetrazole Hybrid | [2+3] cycloaddition with azides | Metabolic stability, bioisosteric replacement for carboxylic acid | Medicinal Chemistry |

Sustainable and Scalable Production Methodologies

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable production methods becomes imperative. Future research will focus on aligning synthetic protocols with the principles of green chemistry. benthamdirect.com This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES), and the development of catalyst-free reaction conditions. nih.govacs.orgacs.org

Emphasis will be placed on atom economy, minimizing waste, and reducing energy consumption. Methodologies like one-pot syntheses, where multiple reaction steps are performed in a single reactor, will be refined to improve efficiency. nih.govacs.org The use of transition-metal catalysts, such as copper and palladium, will continue to be optimized for higher yields and lower environmental impact. nih.govacs.org Furthermore, scaling up production from laboratory bench to gram-scale or larger will be a key challenge, requiring robust and efficient protocols that maintain high yields and purity. nih.govnih.gov

| Metric | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Catalyst | Stoichiometric strong acids/bases | Recyclable metal catalysts (e.g., Pd, Cu), biocatalysts researchgate.net |

| Solvent | Volatile organic compounds (VOCs) | Deep eutectic solvents (DES), water, supercritical fluids nih.govacs.org |

| Energy Input | High temperatures, prolonged heating | Microwave-assisted synthesis, lower reaction temperatures benthamdirect.comnih.gov |

| Process | Multi-step with intermediate purification | One-pot tandem or cascade reactions nih.gov |

| Waste Profile | Significant byproduct and solvent waste | High atom economy, reduced waste streams |

Development of Multi-Stimuli Responsive Materials

The field of "smart" materials, which can change their properties in response to external stimuli, represents a frontier for materials science. escholarship.orgnih.gov The benzofuran scaffold, with its inherent electronic and photophysical properties, is a promising building block for such materials. nih.gov Future research will explore the design of derivatives of this compound that exhibit responsiveness to multiple stimuli, such as light (photochromism), heat (thermochromism), pH, or electric fields. mdpi.comnih.gov